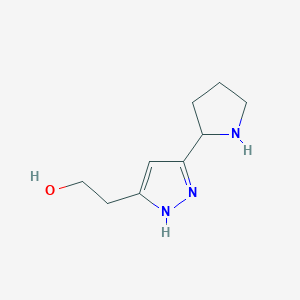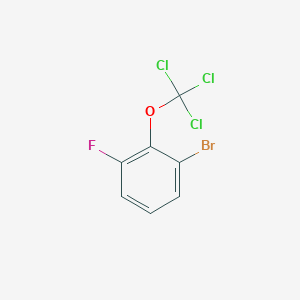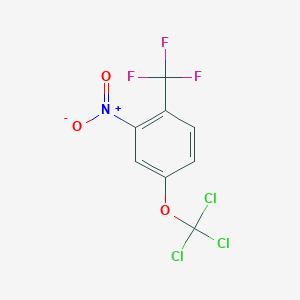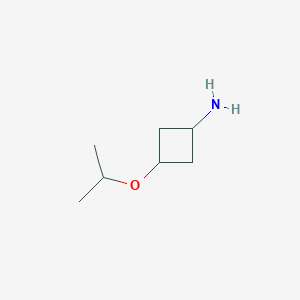
3-(Propan-2-yloxy)cyclobutan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
This compound was first synthesized in 1951 by Huyser and Vandewalle through the reaction of 3-(propan-2-ol)oxetane with ammonia.Molecular Structure Analysis
The molecular formula of 3-(Propan-2-yloxy)cyclobutan-1-amine is C7H15NO . It has a four-membered ring with a nitrogen atom and an ether group attached to the ring.Physical And Chemical Properties Analysis
The molecular weight of 3-(Propan-2-yloxy)cyclobutan-1-amine is 165.66 g/mol . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis of Cyclobutyl Analogs
One of the notable applications of compounds related to 3-(Propan-2-yloxy)cyclobutan-1-amine is in the synthesis of cyclobutyl analogs of adenosine and guanosine. Boumchita et al. (1990) synthesized 1-amino-3,3-bis(benzyloxymethyl)cyclobutane, which led to the creation of these cyclobutyl analogs. However, it's noteworthy that these analogs did not show antiviral activity against HSV-1, HCMV, and HIV in cell culture (Boumchita, Legraverend, Bisagni, & Huel, 1990).
Diastereo- and Enantioselective Synthesis
Feng et al. (2019, 2020) explored the diastereo- and enantioselective synthesis of various types of polysubstituted aminocyclobutanes and aminocyclopropanes. Their research highlighted the significance of these compounds as substructures in biologically active compounds and emphasized the importance of synthetic methods that can produce them in a highly selective manner (Feng, Hao, Liu, & Buchwald, 2019), (Feng, Hao, Liu, & Buchwald, 2020).
Applications in Antagonizing VLA-4
Brand et al. (2003) prepared a novel series of functionalized 3-aminocyclobut-2-en-1-ones, demonstrating their potential as potent antagonists of VLA-4 (Brand, de Candole, & Brown, 2003).
Histamine H3 Receptor Ligands
Wijtmans et al. (2010) explored the use of a 3-cyclobutoxy motif in the development of antagonists/inverse agonists for the histamine H3 receptor. This study highlighted the potential of this motif to increase H3R affinity compared to non-constrained counterparts (Wijtmans et al., 2010).
Cyclobutadiene Intermediates in Cycloaddition Reactions
Eisch et al. (1991) discussed the formation of cyclobutadiene intermediates in reactions involving ynamines and 1-alkynyl sulfones (Eisch, Hallenbeck, & Lucarelli, 1991).
Synthesis of 2,4-Methanoproline Analogues
Rammeloo et al. (2002) described a synthetic approach for 3-(chloromethyl)cyclobutanone, used in the synthesis of 2,4-methanoproline analogues, emphasizing the versatility and potential applications of these compounds (Rammeloo, Stevens, & de Kimpe, 2002).
Propriétés
IUPAC Name |
3-propan-2-yloxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYRQGYQALOVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265543 | |
| Record name | Cyclobutanamine, 3-(1-methylethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yloxy)cyclobutan-1-amine | |
CAS RN |
1638768-14-5 | |
| Record name | Cyclobutanamine, 3-(1-methylethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





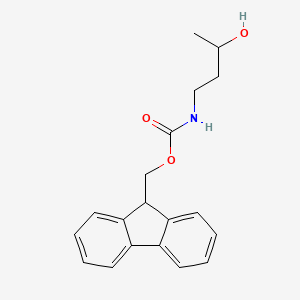
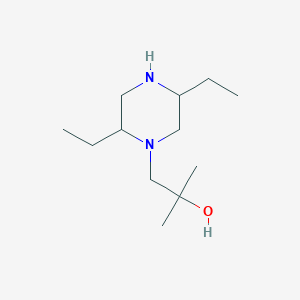

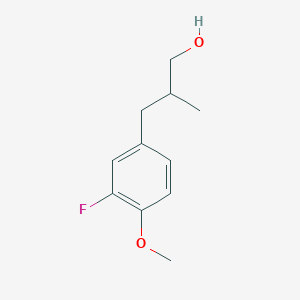

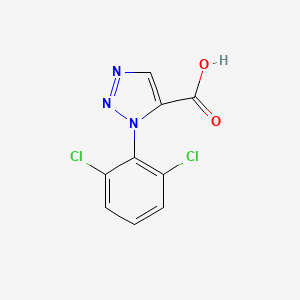
![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
